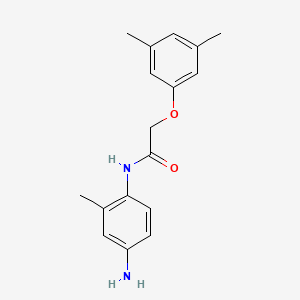

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 3,5-dimethylphenol.

Formation of Intermediate: The phenols are reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamides.

Coupling Reaction: The chloroacetamides are then coupled under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenoxyacetamides.

Aplicaciones Científicas De Investigación

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Notable applications include:

- Antimicrobial Properties : Research indicates that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Studies have shown that it could inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapy .

- Anti-nematode Activity : Recent investigations have identified its efficacy against nematodes, providing insights into its possible applications in veterinary medicine or agriculture .

Therapeutic Potential

The therapeutic potential of this compound extends to various medical conditions. Its mechanisms of action involve interactions with specific molecular targets such as enzymes and receptors. This specificity may lead to the development of targeted therapies for conditions like:

- Metabolic Disorders : Its role as a potential inhibitor of 11-beta hydroxysteroid dehydrogenase suggests applications in treating metabolic syndrome and type 2 diabetes .

- Neurodegenerative Diseases : The compound's interactions with neurotransmitter systems may provide avenues for treating neurodegenerative disorders .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on a library of compounds identified this compound as having notable antimicrobial effects against gram-positive bacteria. The compound was tested at various concentrations, demonstrating a dose-dependent response .

- Cancer Cell Line Inhibition : In vitro studies revealed that this compound significantly inhibited the proliferation of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Anti-nematode Efficacy : A recent study evaluated the anti-nematode activity using Caenorhabditis elegans as a model organism. Results indicated that the compound caused significant mortality in nematodes at concentrations of 25 ppm and 50 ppm over several days .

Mecanismo De Acción

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide: can be compared with other acetamides such as:

Uniqueness

- The presence of both amino and phenoxy groups in this compound may confer unique chemical and biological properties compared to other acetamides. This could include enhanced reactivity in chemical reactions and potential for specific biological interactions.

Actividad Biológica

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₀N₂O₂

- CAS Number : 953732-24-6

- Molecular Weight : 288.35 g/mol

- Hazard Classification : Irritant

The compound features an amide linkage and a phenoxy group, which are critical for its biological activity. The presence of the amino group in the para position enhances its reactivity and potential interaction with biological targets.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves the reaction of 4-amino-2-methylphenol with 3,5-dimethylphenoxyacetyl chloride. The SAR studies indicate that modifications to the amide group can significantly influence the biological activity of the compound.

Key Findings from SAR Studies:

- Amide Variants : The introduction of various substituents on the amide nitrogen affects lipophilicity and biological potency. For instance, bulky substituents often lead to reduced activity due to steric hindrance.

- Dual Agonist Potential : Some derivatives have shown promise as dual agonists for PPARα and PPARγ, which are important targets in metabolic diseases. A notable compound exhibited an EC50 value of 2.8 nM for PPARα, indicating strong activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various bacterial strains:

- In Vitro Testing : Compounds were screened using agar well diffusion assays against Gram-positive and Gram-negative bacteria.

- Results Summary :

- Compounds exhibited moderate to good antibacterial activity.

- Minimum inhibitory concentrations (MIC) were calculated for several derivatives, with some showing lower MIC values than standard antibiotics like levofloxacin.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2b | <10 | E. coli |

| 2c | 15 | S. aureus |

| 2i | <10 | S. typhi |

The antibiofilm activity was also assessed, revealing significant inhibition compared to control drugs .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer) and C6 (glioma).

- Methods Used :

- MTT assay for cell viability.

- Analysis of DNA synthesis and apoptosis through caspase activation assays.

Results Overview:

- Certain derivatives demonstrated a capacity to induce apoptosis in cancer cells.

- Compounds showed IC50 values in the low micromolar range, indicating significant anticancer activity.

Case Studies

- Antibacterial Efficacy : A study focused on a series of acetamide derivatives found that specific modifications led to enhanced antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The best-performing compounds achieved over 80% inhibition in biofilm formation at high concentrations .

- Anticancer Mechanism Exploration : Research into the mechanism revealed that some derivatives could activate apoptotic pathways in tumor cells, making them potential candidates for further development as anticancer agents .

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-5-4-14(18)9-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYGBFAJBJXQNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.